(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one
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Overview
Description
Tert-butyldimethylsilyl (TBDMS or TBS) groups are often used in organic synthesis to protect reactive hydroxyl groups. They are added via a silylation reaction to create a stable silyl ether .
Synthesis Analysis
The synthesis of TBDMS-protected compounds typically involves the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base .Molecular Structure Analysis
TBDMS-protected alcohols have the general structure R-O-Si(CH3)2-C(CH3)3, where R is the rest of the organic molecule .Chemical Reactions Analysis
TBDMS ethers can be deprotected (i.e., the TBDMS group can be removed) under mildly acidic conditions, such as with tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) .Physical And Chemical Properties Analysis
TBDMS-protected alcohols are generally stable under a wide range of conditions. They are resistant to bases, nucleophiles, and many oxidizing and reducing agents .Scientific Research Applications
Synthesis of β-amino acids
- Researchers synthesized (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl) oxazolidin-2-one, a compound closely related to the specified chemical, and examined its hydrogenation reaction. The study resulted in the formation of a hemiaminal structure with a fused oxazine-oxazole ring, highlighting the chemical's use in creating complex molecular structures (Gundogdu, Şahin, & Kara, 2020).
Stereoselective Synthesis in Lignan Production
- The chemical has been used in the stereoselective synthesis of optically active methylene lactone, a key intermediate for the synthesis of 1,2-oxidized furofuran lignan, from L-glutamic acid. This application is critical in the production of specific lignans, which have various biological activities (Yamauchi, Yamamoto, & Kinoshita, 1999).
Cryptophycin Synthesis
- The chemical was a component in the synthesis of cryptophycin-24 (Arenastatin A), illustrating its role in synthesizing complex natural products. The study involved setting stereogenic centers and coupling to amino acid fragments, showcasing the chemical's versatility in organic synthesis (Eggen et al., 2000).
Stereoselective Formation of Functionalized Cyclopentane
- In a study involving dirhodium(II)-catalyzed C-H insertion reactions, a similar chemical structure was used to stereoselectively produce highly functionalized cyclopentane. This application demonstrates the role of such chemicals in complex reaction mechanisms and the creation of novel molecular structures (Yakura et al., 1999).
Oxidation Reactions
- The chemical was involved in oxidation reactions in organic chemistry, specifically in isomerization/oxidation transformations. Such applications underscore its utility in organic synthesis and chemical transformations (Gimazetdinov et al., 2020).
Propargylic Epoxide Synthesis
- It was used in the synthesis of a novel enantiopure propargylic epoxide, demonstrating its utility in creating specific stereochemical configurations in organic compounds (Kanger et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3/t13-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHRVSQGCDCMH-UONOGXRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(=O)O1)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](CC(=O)O1)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444555 |
Source
|
Record name | (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one | |
CAS RN |
83159-91-5 |
Source
|
Record name | (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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